molecular formula C8H13NO4 B14694967 Dimethyl 2-(aziridin-1-yl)butanedioate CAS No. 32560-24-0

Dimethyl 2-(aziridin-1-yl)butanedioate

Cat. No.: B14694967
CAS No.: 32560-24-0
M. Wt: 187.19 g/mol
InChI Key: ADPVKLHIGNFTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2-(aziridin-1-yl)butanedioate is a chemical compound known for its unique structure and reactivity. It contains an aziridine ring, which is a three-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(aziridin-1-yl)butanedioate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the ester functionality of the butanedioate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .

Properties

CAS No.

32560-24-0

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

dimethyl 2-(aziridin-1-yl)butanedioate

InChI

InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3

InChI Key

ADPVKLHIGNFTOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.